molecular formula C13H10ClN3 B1398110 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole CAS No. 1032452-86-0

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

Cat. No. B1398110
Key on ui cas rn: 1032452-86-0
M. Wt: 243.69 g/mol
InChI Key: IIBWXYHPBMUNJP-UHFFFAOYSA-N
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Patent
US08399462B2

Procedure details

NaH (60% dispersion in mineral oil, 0.16 g, 7 mmol) was added at 0° C. to 3-(2-chloro-pyrimidin-4-yl)-1H-indole (0.24 g, 1 mmol) in DMF (8 mL). The resulting mixture was stirred for 10 min, then iodomethane (0.20 mL, 3.2 mmol) was added, and the reaction mixture was warmed to RT and poured onto ice water. The resulting mixture was extracted with EtOAc, the combined organics washed twice with water, dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indole (270 mg) as a yellow solid.
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[N:9]=[C:8]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:12][CH:11]=2)[CH:7]=[CH:6][N:5]=1.I[CH3:20]>CN(C=O)C>[Cl:3][C:4]1[N:9]=[C:8]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]([CH3:20])[CH:11]=2)[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.24 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=CNC2=CC=CC=C12
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined organics washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 110.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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